(4-(2-Fluoroethyl)piperazin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone

Description

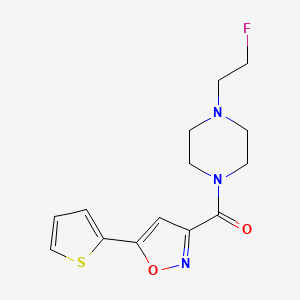

“(4-(2-Fluoroethyl)piperazin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone” is a structurally complex small molecule featuring a methanone core linking two pharmacologically relevant moieties: a 4-(2-fluoroethyl)piperazine group and a 5-(thiophen-2-yl)isoxazole unit. The isoxazole-thiophene hybrid contributes to aromatic stacking and electronic effects, which are critical for binding to biological targets.

Properties

IUPAC Name |

[4-(2-fluoroethyl)piperazin-1-yl]-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN3O2S/c15-3-4-17-5-7-18(8-6-17)14(19)11-10-12(20-16-11)13-2-1-9-21-13/h1-2,9-10H,3-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNGRIGCGOMOQGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCF)C(=O)C2=NOC(=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperazine and isoxazole precursors. One common synthetic route is the reaction of 2-fluoroethylamine with piperazine to form 4-(2-fluoroethyl)piperazine , followed by the reaction with 5-(thiophen-2-yl)isoxazole-3-carboxylic acid to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The fluorine atom in the ethyl group can be oxidized to form a fluoroalkyl group.

Reduction: : The compound can be reduced to remove the fluorine atom, resulting in an ethyl group.

Substitution: : The isoxazole ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

Substitution: : Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: : Fluoroalkyl derivatives.

Reduction: : Ethyl derivatives.

Substitution: : Various substituted isoxazole derivatives.

Scientific Research Applications

Chemistry: : Used as a building block in the synthesis of more complex molecules.

Biology: : Investigated for its biological activity, including potential antimicrobial properties.

Medicine: : Explored for its therapeutic potential in treating various diseases.

Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Methanone Derivatives

Key Observations :

- The 2-fluoroethyl substituent on piperazine may enhance metabolic stability compared to unsubstituted or methyl-piperazine derivatives (e.g., compound w3 in ).

- Unlike ferrocene-containing analogs (e.g., ), the absence of an organometallic component in the target compound likely reduces redox-related cytotoxicity but may limit multimodal mechanisms of action.

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological and Physicochemical Data (Inferred)

Key Findings :

- The target compound’s moderate LogP (~2.8) suggests balanced lipophilicity, favoring membrane permeability compared to highly polar (e.g., w3) or organometallic (e.g., ) analogs.

- benzoisoxazole) may shift selectivity.

Biological Activity

(4-(2-Fluoroethyl)piperazin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone, with the CAS number 2034517-47-8, is a synthetic organic compound that has garnered interest due to its potential pharmacological applications. This compound features a piperazine ring substituted with a fluoroethyl group and an isoxazole moiety linked to a thiophene ring. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure

The molecular formula of the compound is with a molecular weight of 309.36 g/mol. The structure includes significant functional groups that influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 309.36 g/mol |

| CAS Number | 2034517-47-8 |

The primary target of this compound is the D3 dopamine receptor . This compound acts as a ligand, influencing dopamine signaling pathways which are critical in various neurobiological processes related to reward and pleasure mechanisms.

Pharmacokinetics

The solubility and stability of the compound are essential for its bioavailability. Preliminary studies suggest that the fluoroethyl substitution enhances the lipophilicity of the piperazine moiety, potentially improving membrane permeability.

In Vitro Studies

Research indicates that compounds similar to this compound exhibit significant activity against various biological targets:

- Monoamine Oxidase Inhibition : Compounds with similar structural motifs have shown inhibitory effects on monoamine oxidase (MAO), particularly MAO-B, which is implicated in neurodegenerative diseases. For instance, related derivatives demonstrated IC50 values in the low micromolar range, indicating potent inhibition .

- Dopaminergic Activity : The interaction with dopamine receptors suggests potential applications in treating disorders such as schizophrenia and Parkinson's disease. The D3 receptor's modulation could lead to therapeutic effects by altering dopaminergic signaling .

Case Studies

A study evaluating derivatives of piperazine highlighted that modifications at the piperazine ring, such as fluoroethyl substitution, significantly enhance receptor affinity and selectivity for D3 receptors compared to other dopamine receptor subtypes .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

| Compound | D3 Receptor Affinity | MAO-B Inhibition IC50 |

|---|---|---|

| This compound | High | TBD |

| (4-(2-Fluoroethyl)piperazin-1-yl)(phenyl)methanone | Moderate | TBD |

| (4-(2-Fluoroethyl)piperazin-1-yl)(furan-3-yl)methanone | Low | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.